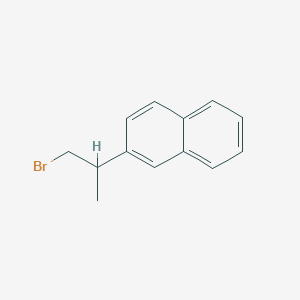

2-(1-Bromopropan-2-yl)naphthalene

Description

2-(1-Bromopropan-2-yl)naphthalene is a brominated naphthalene derivative characterized by a brominated isopropyl group (-CH(CH₃)Br) attached at the 2-position of the naphthalene ring. Its molecular formula is C₁₃H₁₃Br, with a molecular weight of 249.15 g/mol. This compound is structurally significant due to the electron-withdrawing bromine atom and the bulky isopropyl substituent, which influence its reactivity and physical properties.

For instance, the preparation of 2-(3-bromoprop-1-en-2-yl)naphthalene involves allylic bromination using N-bromosuccinimide (NBS) and p-toluenesulfonic acid (TsOH) in tetrahydrofuran (THF) under inert conditions . Adapting this method, this compound could be synthesized via bromination of a pre-functionalized isopropylnaphthalene precursor.

Properties

Molecular Formula |

C13H13Br |

|---|---|

Molecular Weight |

249.15 g/mol |

IUPAC Name |

2-(1-bromopropan-2-yl)naphthalene |

InChI |

InChI=1S/C13H13Br/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-8,10H,9H2,1H3 |

InChI Key |

UYEMGPYAOBIIES-UHFFFAOYSA-N |

Canonical SMILES |

CC(CBr)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromopropan-2-yl)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the photobromination of naphthalene using molecular bromine. In this process, naphthalene is dissolved in a solvent such as carbon tetrachloride, and bromine is added while irradiating the mixture with a light source, such as a 150W projector lamp, at low temperatures (below 10°C). This reaction yields a tetrabromide intermediate, which can be further dehydrobrominated to produce the desired bromonaphthalene .

Industrial Production Methods

Industrial production of 1-bromonaphthalene, a precursor to this compound, involves the reaction of naphthalene with hydrobromic acid and hydrogen peroxide in the presence of a solvent like dichloroethane. The reaction is carried out at controlled temperatures (40-45°C) to ensure high yield and purity. The resulting product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromopropan-2-yl)naphthalene undergoes various chemical reactions, including:

Free Radical Bromination: This reaction involves the substitution of hydrogen atoms with bromine atoms at the benzylic position.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for free radical bromination.

Sodium or Potassium Hydroxide: Used for nucleophilic substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Major Products Formed

Brominated Derivatives: Formed through free radical bromination.

Alcohols and Ketones: Formed through oxidation reactions.

Substituted Naphthalenes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-(1-Bromopropan-2-yl)naphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(1-Bromopropan-2-yl)naphthalene involves its reactivity at the benzylic position. The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives. The compound can also undergo free radical reactions, where the bromine atom is replaced by other radicals. These reactions are facilitated by the resonance stabilization of the benzylic position, making it a reactive site for chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The brominated naphthalene derivatives discussed below share a naphthalene core but differ in substituent type, position, and electronic effects:

Physico-Chemical Properties

Substituents significantly alter properties such as boiling point, solubility, and electronic behavior:

- Electron Effects : Bromine’s electron-withdrawing nature deactivates the naphthalene ring toward electrophilic substitution. Bulky substituents (e.g., isopropyl in this compound) further hinder reactivity compared to smaller groups like methyl .

- Hydrophobicity : Alkyl groups (e.g., methyl, isopropyl) increase hydrophobicity, as seen in methylnaphthalenes (log P ~3.5) compared to unsubstituted naphthalene (log P ~3.0) . Bromine’s polarizability may slightly offset this effect.

- Melting/Boiling Points : Brominated derivatives generally exhibit higher melting points than alkylated analogs due to stronger van der Waals forces. For example, 1-Bromo-2-methylnaphthalene (MW 221.10) has a higher boiling point than 2-methylnaphthalene (MW 142.20) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.